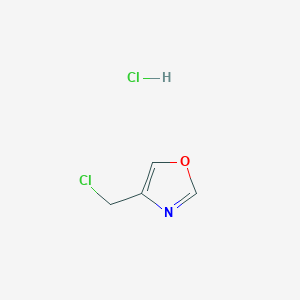
4-(Chloromethyl)oxazole hydrochloride
Vue d'ensemble
Description
4-(Chloromethyl)oxazole hydrochloride is a chemical compound with the molecular formula C4H5Cl2NO . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)oxazole hydrochloride includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 .Chemical Reactions Analysis
Oxazole and its derivatives have been extensively applied in a series of important metal-catalyzed enantioselective reactions . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical And Chemical Properties Analysis
The physical form of 4-(Chloromethyl)oxazole is a yellow liquid . It has a molecular weight of 117.53 .Applications De Recherche Scientifique
Corrosion Inhibition
Research has demonstrated the effectiveness of triazole derivatives, closely related to 4-(Chloromethyl)oxazole, in the inhibition of corrosion for mild steel in acidic environments. These studies highlight the potential for utilizing chloromethyl oxazole derivatives as corrosion inhibitors, given their structural similarity and the importance of the oxazole ring in these applications. The effectiveness of these compounds is often attributed to their ability to form protective layers on the metal surface, reducing the rate of corrosion significantly (Bentiss et al., 2007); (Lagrenée et al., 2002).
Organic Synthesis
4-(Chloromethyl)oxazole hydrochloride serves as a reactive scaffold for synthetic elaboration, particularly in the synthesis of extended oxazoles. It has been used for substitution reactions to prepare various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, indicating its versatility in organic synthesis. This reactivity opens avenues for the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Patil & Luzzio, 2016).
Material Science and Catalysis
In the realm of material science and catalysis, derivatives of 4-(Chloromethyl)oxazole have been explored for their role in facilitating the synthesis of complex molecules and materials. For instance, the use of bidentate ligands has been shown to temper the reactivity of gold carbenes, leading to the efficient synthesis of oxazoles. This demonstrates the potential of chloromethyl oxazole derivatives in the development of novel catalytic processes that are more selective and efficient (Luo et al., 2012).
Chemical Modifications and Functionalizations
The chloromethyl group in 4-(Chloromethyl)oxazole hydrochloride offers a reactive site for further chemical modifications. Studies have shown that such modifications can lead to the creation of highly functionalized oxazoles with diverse biological activities. This highlights the compound's utility as a building block in the synthesis of more complex molecules with tailored properties (Lee et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZLGIRPSNYMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630305 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)oxazole hydrochloride | |
CAS RN |
675149-75-4 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)

![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)

![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)




